N,1-dimethyl-4-nitropyrazole-3-carboxamide N,1-dimethyl-4-nitropyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 405279-32-5
VCID: VC6236115
InChI: InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11)
SMILES: CNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Molecular Formula: C6H8N4O3
Molecular Weight: 184.155

N,1-dimethyl-4-nitropyrazole-3-carboxamide

CAS No.: 405279-32-5

Cat. No.: VC6236115

Molecular Formula: C6H8N4O3

Molecular Weight: 184.155

* For research use only. Not for human or veterinary use.

N,1-dimethyl-4-nitropyrazole-3-carboxamide - 405279-32-5

Specification

CAS No. 405279-32-5
Molecular Formula C6H8N4O3
Molecular Weight 184.155
IUPAC Name N,1-dimethyl-4-nitropyrazole-3-carboxamide
Standard InChI InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11)
Standard InChI Key WNOFEMVQVBZAOZ-UHFFFAOYSA-N
SMILES CNC(=O)C1=NN(C=C1[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is N,1-dimethyl-4-nitropyrazole-3-carboxamide. Its molecular formula, C₇H₈N₄O₃, reflects the presence of:

  • A pyrazole ring (C₃H₃N₂)

  • A nitro group (-NO₂) at position 4

  • A methyl group (-CH₃) at the ring’s nitrogen (position 1)

  • A carboxamide group (-CON(CH₃)₂) at position 3

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₈N₄O₃
Molecular Weight212.17 g/molCalc.
Hydrogen Bond Donors0 (methylated carboxamide)
Hydrogen Bond Acceptors5 (nitro, carboxamide)
Rotatable Bonds2 (methyl and carboxamide)

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves:

  • Formation of the pyrazole core via cyclocondensation of β-diketones with hydrazines.

  • Nitration at position 4 using nitric acid or nitronium tetrafluoroborate.

  • Methylation of the ring nitrogen using methyl iodide or dimethyl sulfate.

  • Carboxamide introduction via coupling reactions with dimethylamine .

A representative pathway is illustrated below:

  • Cyclocondensation:
    β-Diketone+Methylhydrazine1-Methylpyrazole\text{β-Diketone} + \text{Methylhydrazine} \rightarrow \text{1-Methylpyrazole}

  • Nitration:
    1-Methylpyrazole+HNO31-Methyl-4-nitropyrazole\text{1-Methylpyrazole} + \text{HNO}_3 \rightarrow \text{1-Methyl-4-nitropyrazole}

  • Carboxamide Formation:
    1-Methyl-4-nitropyrazole-3-carboxylic acid+(CH₃)₂NHTarget Compound\text{1-Methyl-4-nitropyrazole-3-carboxylic acid} + \text{(CH₃)₂NH} \rightarrow \text{Target Compound}

Regioselectivity and Byproduct Management

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: The methyl groups resonate as singlets at δ 3.2–3.5 ppm. The absence of NH signals confirms full methylation.

  • ¹³C NMR: Key signals include the carboxamide carbonyl (δ 165–170 ppm) and nitro-bearing carbon (δ 145–150 ppm) .

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under impact or friction .

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point158–160°C (dec.)DSC
LogP (XLogP3-AA)0.7 ± 0.2Computational
Topological PSA102 ŲCactvs

Applications in Drug Discovery and Materials Science

Biological Activity

While direct pharmacological data for N,1-dimethyl-4-nitropyrazole-3-carboxamide is limited, structurally related pyrazole carboxamides exhibit:

  • Kinase Inhibition: Binding to ATP pockets via hydrogen bonds with the carboxamide group .

  • Antimicrobial Effects: Nitro groups enhance redox cycling, generating reactive oxygen species .

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